![molecular formula C15H12N6OS2 B12166582 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide](/img/structure/B12166582.png)

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

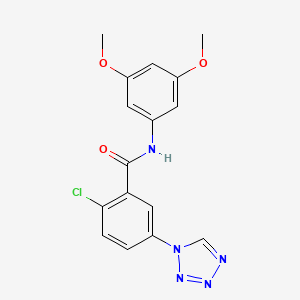

3-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イルチオ)-N-(ベンゾ[d]チアゾール-2-イル)プロパンアミドは、複素環式化合物に属する複雑な有機化合物です。これらの化合物は、窒素、酸素、硫黄など、炭素以外の少なくとも1つの原子を含む環状構造の存在を特徴としています。この特定の化合物は、トリアゾロピリダジン環がベンゾ[d]チアゾール部分と融合した構造をしており、さまざまな科学研究分野においてユニークで潜在的に貴重な分子となっています。

準備方法

合成経路と反応条件

3-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イルチオ)-N-(ベンゾ[d]チアゾール-2-イル)プロパンアミドの合成は、通常、トリアゾロピリダジンとベンゾ[d]チアゾールの中間体の調製から始まる複数の手順を伴います。これらの中間体は、その後、チオール結合を介して結合して最終生成物を形成します。反応条件には、多くの場合、ジメチルホルムアミドやジメチルスルホキシドなどの溶媒の使用と、トリエチルアミンや炭酸カリウムなどの触媒の使用が含まれており、カップリング反応を促進します。

工業生産方法

工業的な設定では、この化合物の生産は、大規模なバッチプロセスまたは連続フロープロセスを伴う可能性があります。これらの方法は、反応条件を最適化して、収率を最大化し、廃棄物を最小限に抑えます。自動化システムと高度な分析技術の使用により、最終製品の一貫性と純度が保証されます。

化学反応解析

反応の種類

3-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イルチオ)-N-(ベンゾ[d]チアゾール-2-イル)プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。

置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、ある官能基を別の官能基に置換することを伴います。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤は、酸性または塩基性条件下で。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤は、無水条件下で。

置換: ハロゲン、アルキル化剤、およびその他の求電子剤は、目的の置換に応じて、さまざまな条件下で。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はチオールまたはアミンを生成する可能性があります。置換反応は、導入される置換基に応じて、さまざまな誘導体を生成する可能性があります。

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用でき、特に新しい複素環式化合物の開発において。

生物学: そのユニークな構造により、生体高分子と相互作用することができ、酵素阻害やタンパク質-リガンド相互作用の研究のための潜在的な候補となります。

医学: 化合物の潜在的な生物活性は、特に抗菌剤または抗がん剤研究の分野において、創薬のための候補にすることができます。

産業: 導電率や蛍光などの特定の特性を持つ新しい材料の開発に使用される可能性があります。

化学反応の分析

Types of Reactions

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

3-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イルチオ)-N-(ベンゾ[d]チアゾール-2-イル)プロパンアミドがその効果を発揮するメカニズムは、特定の分子標的に対する相互作用能力に関連している可能性があります。これらの標的は、重要な生体経路に関与する酵素、受容体、または他のタンパク質を含めることができます。化合物のユニークな構造により、これらの標的に対して特定の相互作用を形成することができ、その活性の調節につながる可能性があります。

類似化合物の比較

類似化合物

3,6,7-トリアミノ-[1,2,4]トリアゾロ[4,3-b][1,2,4]トリアゾール: 高い安定性と低い毒性で知られており、エネルギッシュな材料のための貴重なビルディングブロックとなっています。

3,6-ジアミノ-1H-[1,2,4]トリアゾロ[4,3-b][1,2,4]トリアゾール: 優れた熱安定性を示し、熱安定なエネルギッシュな材料の開発に使用されます。

独自性

3-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イルチオ)-N-(ベンゾ[d]チアゾール-2-イル)プロパンアミドは、トリアゾロピリダジン環とベンゾ[d]チアゾール部分のユニークな組み合わせによって際立っています。この構造は、さまざまな用途に適した、独特の化学的および生物学的特性を提供します。

類似化合物との比較

Similar Compounds

3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and low toxicity, making it a valuable building block for energetic materials.

3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in the development of thermally stable energetic materials.

Uniqueness

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide stands out due to its unique combination of a triazolopyridazine ring and a benzo[d]thiazole moiety. This structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

特性

分子式 |

C15H12N6OS2 |

|---|---|

分子量 |

356.4 g/mol |

IUPAC名 |

N-(1,3-benzothiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide |

InChI |

InChI=1S/C15H12N6OS2/c22-13(18-15-17-10-3-1-2-4-11(10)24-15)7-8-23-14-6-5-12-19-16-9-21(12)20-14/h1-6,9H,7-8H2,(H,17,18,22) |

InChIキー |

YILYUAOOPKCAPZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=NN4C=NN=C4C=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12166505.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12166517.png)

![2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12166527.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12166533.png)

![Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12166546.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12166552.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one](/img/structure/B12166569.png)

![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166581.png)

![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12166587.png)